molecular formula C19H15N3O2S B2633532 N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-73-5

N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B2633532
CAS No.: 477855-73-5
M. Wt: 349.41
InChI Key: FNYUNBWFUMNDND-UHFFFAOYSA-N
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Description

N’-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a complex organic compound that belongs to the class of thienoindoles. This compound is characterized by its unique structure, which includes a thieno[2,3-b]indole core, a benzoyl group, and a carbohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves multi-step organic reactions. One common method includes the annulation of a thiophene ring to an indole ring. This can be achieved through the reaction of indoline-2-thiones with α-halocarbonyl compounds under mild conditions . Another approach involves the condensation of indoline-2-thiones with cyclohexyl isonitrile and α-halocarbonyl compounds .

Industrial Production Methods

While specific industrial production methods for N’-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or carbohydrazide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with various molecular targets. For instance, it may inhibit enzymes such as cholinesterase, thereby affecting neurotransmission. Its antitumor activity could be attributed to its ability to interfere with DNA replication or repair mechanisms. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]indole: The parent compound, which exhibits antifungal and antitumor activities.

    Indoline-2-thiones: Precursors in the synthesis of thieno[2,3-b]indoles.

    Benzoyl derivatives: Compounds with similar benzoyl groups that may exhibit comparable biological activities.

Uniqueness

N’-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.

Properties

IUPAC Name

N'-benzoyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-22-15-10-6-5-9-13(15)14-11-16(25-19(14)22)18(24)21-20-17(23)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYUNBWFUMNDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=C1SC(=C3)C(=O)NNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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